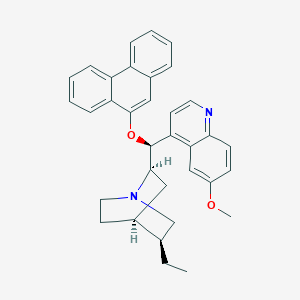

Hydroquinidine 9-phenanthryl ether

Description

BenchChem offers high-quality Hydroquinidine 9-phenanthryl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroquinidine 9-phenanthryl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-FVSKFNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583635 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135042-88-5 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemical Control at the C8-C9 Interface: A Technical Guide to Hydroquinidine Dynamics

Executive Summary

Hydroquinidine (HQD) represents a cornerstone in the "chiral pool" of natural products, serving as both a potent Class Ia antiarrhythmic and a privileged chiral ligand in asymmetric synthesis. Its utility is governed almost entirely by the absolute configuration at the C8 and C9 positions.

This guide deconstructs the stereochemical mechanics of the C8(R)–C9(S) interface. We move beyond basic structural definitions to explore how these two centers dictate conformational gating, ligand-accelerated catalysis (LAC), and pharmacological efficacy.

Part 1: Structural Anatomy & The C8-C9 Interface

Hydroquinidine is the saturated congener of Quinidine. While the ethyl group at C3 (versus vinyl in Quinidine) imparts stability, the "business end" of the molecule is the amino-alcohol bridge connecting the quinuclidine cage to the quinoline ring.

Absolute Configuration

The IUPAC designation for Hydroquinidine is (8R, 9S) . This stands in direct contrast to its diastereomer, Hydroquinine, which is (8S, 9R) .

-

C8 (The Hinge): Part of the quinuclidine ring.[1] Its chirality dictates the "twist" of the cage relative to the aromatic system.

-

C9 (The Binder): Carries the secondary hydroxyl group. This is the site of coordination for transition metals (e.g., Osmium) or hydrogen bonding in organocatalysis.

Although they are diastereomers, in the context of the Sharpless Asymmetric Dihydroxylation (SAD), HQD and Hydroquinine function as pseudo-enantiomers . They provide access to opposite enantiomers of a target diol, despite not being mirror images of each other.

Conformational Gating (The Open/Closed Equilibrium)

The C8-C9 bond is not static.[1] The molecule exists in a dynamic equilibrium between distinct conformational states, primarily defined by the torsion angles

-

Anti-Open: The active conformation for catalysis. The quinuclidine nitrogen (N1) and the quinoline ring are separated, creating a "U-shaped" binding pocket (especially in dimeric PHAL ligands).

-

Syn-Closed: A resting state where the quinuclidine nitrogen interacts with the quinoline ring, often stabilized by intramolecular forces.

The (8R, 9S) configuration of HQD energetically favors specific populations of these conformers, distinct from the (8S, 9R) of Hydroquinine, leading to their divergent reactivities.

Figure 1: The conformational gating of Hydroquinidine. The transition from 'Closed' to 'Open' is required for the formation of the catalytic pocket.

Part 2: Mechanistic Implications in Asymmetric Catalysis

The most high-value application of HQD is as the chiral ligand in the Sharpless Asymmetric Dihydroxylation (SAD) .

The Ligand-Accelerated Catalysis (LAC) Effect

In the SAD reaction, the addition of the HQD ligand (specifically the dimeric (DHQD)2PHAL) not only induces chirality but actually accelerates the reaction rate compared to the uncatalyzed reaction with free OsO4.

The Binding Pocket & Face Selection

The C8(R)-C9(S) configuration creates a specific chiral environment. When used in the AD-mix-beta formulation (containing (DHQD)2PHAL):

-

Top Face Attack: The ligand forces the oxidant to approach the olefin from the Top (Beta) face (as drawn in standard projections).

-

Mechanism: The substrate enters a "cleft" formed by the two phthalazine-linked hydroquinidine units. The C9-hydroxyl coordinates the OsO4, positioning it rigidly.

Rule of Thumb:

-

AD-mix-beta (DHQD based): Attacks the Top face.

-

AD-mix-alpha (DHQ based): Attacks the Bottom face.

Figure 2: The Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.[2][3][4] The C8/C9 geometry of the ligand ensures the specific 'Top-Face' transition state.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Enantioselective Dihydroxylation of trans-Stilbene

This protocol uses (DHQD)2PHAL (AD-mix-beta) to demonstrate the stereochemical control of the C8/C9 centers.

Objective: Synthesize (R,R)-1,2-diphenyl-1,2-ethanediol.

Reagents:

-

AD-mix-beta (Commercial or prepared: K3Fe(CN)6, K2CO3, (DHQD)2PHAL, K2OsO2(OH)4).

-

trans-Stilbene.

-

Solvent: t-Butanol / Water (1:1).

-

Quench: Sodium Sulfite (Na2SO3).

Workflow:

-

Preparation: In a round-bottom flask, dissolve 1.4g of AD-mix-beta in 10 mL of t-BuOH/H2O (1:1). Stir at room temperature until two clear phases form (orange lower phase).

-

Cooling: Cool the mixture to 0°C. Why? Lower temperature increases the binding constant of the ligand to OsO4, enhancing enantioselectivity (

). -

Addition: Add trans-Stilbene (1 mmol).

-

Reaction: Stir vigorously at 0°C for 24 hours. The reaction is heterogeneous; vigorous stirring is crucial for phase transfer.

-

Quench: Add Na2SO3 (1.5g) and warm to room temperature. Stir for 30-60 minutes. Validation: The mixture should turn from orange/brown to colorless/yellow, indicating reduction of Os(VIII) to Os(IV).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M KOH (removes osmium byproducts) and brine.

-

Analysis (Validation):

-

Yield: Gravimetric after drying/concentration.

-

Stereochemistry Check: Measure Melting Point (Pure (R,R) mp: 148-149°C).

-

Enantiomeric Excess (

): Chiral HPLC (Chiralcel OD column, Hexane/IPA 90:10).

-

Data Interpretation Table:

| Parameter | AD-mix-beta (DHQD) | AD-mix-alpha (DHQ) |

| Ligand Config | C8(R), C9(S) | C8(S), C9(R) |

| Target Face | Top (Beta) | Bottom (Alpha) |

| Product Config | (R,R)-Diol | (S,S)-Diol |

| Typical | >98% | >98% |

Part 4: Pharmacological Note (Structure-Activity Relationship)[5]

While this guide focuses on synthesis, the C8/C9 stereochemistry is also vital for drug development professionals targeting ion channels.

-

Target: Voltage-gated Sodium Channels (Nav1.5) and Potassium Channels (hERG).

-

Stereoselectivity: Hydroquinidine (8R, 9S) often exhibits different blocking kinetics compared to Hydroquinine. The spatial arrangement of the hydroxyl group (C9) and the quinuclidine nitrogen (N1) determines the binding affinity within the channel pore.

-

Clinical Relevance: Used in Brugada Syndrome to prevent ventricular arrhythmias. The precise stereochemistry minimizes off-target anticholinergic effects compared to racemic mixtures.

References

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

-

Corey, E. J., & Noe, M. C. (1996). A Critical Analysis of the Mechanistic Basis of Enantioselectivity in the Bis-Cinchona Alkaloid Catalyzed Asymmetric Dihydroxylation of Olefins. Journal of the American Chemical Society, 118(44), 11038–11053. Link

-

Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link

-

Bürgi, T., & Baiker, A. (1998). Conformational Behavior of Cinchona Alkaloids: A Combined Theoretical and Experimental Study. Journal of the American Chemical Society, 120(49), 12920–12926. Link

Sources

Methodological & Application

Immobilization techniques for heterogeneous catalysis with Hydroquinidine 9-phenanthryl ether

Application Note: Immobilization Architectures for Hydroquinidine 9-Phenanthryl Ether ((DHQ)PHN) in Heterogeneous Asymmetric Catalysis

Abstract

Hydroquinidine 9-phenanthryl ether ((DHQ)PHN) is a critical monomeric Cinchona alkaloid ligand used in Sharpless Asymmetric Dihydroxylation (AD), particularly for substrates where the bulky dimeric ligands (e.g., (DHQ)₂PHAL) fail to provide optimal binding geometries. However, the high cost of the chiral ligand and the toxicity of the required osmium co-catalyst necessitate robust immobilization strategies. This guide details three field-validated protocols to heterogenize (DHQ)PHN without compromising its enantioselectivity (

The Chemistry of Binding: Why Immobilize (DHQ)PHN?

Unlike the dimeric phthalazine-linked ligands, (DHQ)PHN is a monomer. Its "active pocket" relies on the π-stacking interaction between the phenanthryl ether moiety and the substrate.

-

Challenge: Covalent attachment often requires modifying the quinuclidine ring or the phenanthryl system, which can distort the chiral pocket and lower

. -

Solution: The most successful strategies for this specific ligand rely on non-covalent entrapment or electrostatic binding . These methods preserve the molecular degrees of freedom required for the "lock-and-key" mechanism while preventing leaching.

Decision Matrix: Selecting an Immobilization Strategy

Figure 1: Decision tree for selecting the optimal immobilization method based on substrate sterics and recovery needs.

Protocol A: Microencapsulation in Polystyrene (MC-(DHQ)PHN)

Mechanism: The ligand and Osmium tetroxide are physically trapped within the polymer matrix. The hydrophobic nature of polystyrene matches the phenanthryl moiety, creating a stable interaction via London dispersion forces.

Materials:

-

Polystyrene (PS) (MW ~ 280,000)

-

Osmium Tetroxide (OsO₄)[3]

-

Cyclohexane (HPLC grade)

-

Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Dissolution: In a glass vial, dissolve 1.0 g of Polystyrene in 20 mL of cyclohexane at 40°C.

-

Ligand Addition: Add 0.2 mmol of (DHQ)PHN to the polymer solution. Stir until a homogeneous phase is achieved.

-

Catalyst Loading: Carefully add 0.2 mmol of OsO₄ (handle with extreme caution in a fume hood). The solution will darken.

-

Phase Separation (Coacervation): Slowly cool the mixture to 0°C in an ice bath. The polymer-catalyst composite will begin to precipitate (microencapsulate) out of the cyclohexane.

-

Isolation: Add 30 mL of Methanol to harden the capsules. Filter the solid precipitate and wash extensively with methanol to remove loosely bound ligand.

-

Drying: Dry the resulting grey/black powder in vacuo at room temperature for 4 hours.

-

Result:MC-(DHQ)PHN/Os . This solid can be stored for months.

-

Usage in Catalysis:

-

Use water/acetone (1:1) as the solvent. The MC catalyst swells, allowing substrates to enter, react, and leave.

-

Recovery: Simple filtration.[4]

Protocol B: Supported Ionic Liquid Phase (SILP)

Mechanism: (DHQ)PHN is highly soluble in ionic liquids (ILs) but insoluble in non-polar organic solvents. By coating a silica support with a thin layer of IL containing the catalyst, you create a "heterogeneous liquid" catalyst.

Materials:

-

Silica Gel (Mesoporous, 60 Å)

-

[bmim][PF₆] (1-Butyl-3-methylimidazolium hexafluorophosphate)

-

Potassium Ferricyanide (K₃Fe(CN)₆) (Co-oxidant)

Step-by-Step Protocol:

-

Preparation of IL Phase: Dissolve 0.05 mmol (DHQ)PHN and 0.05 mmol OsO₄ in 1 mL of [bmim][PF₆] .

-

Impregnation: Add 2.0 g of activated Silica Gel to the IL solution.

-

Homogenization: Add 10 mL of Dichloromethane (DCM) to reduce viscosity and stir vigorously for 1 hour to coat the silica pores.

-

Evacuation: Remove the DCM under reduced pressure (Rotavap). The result is a free-flowing powder where the IL+Catalyst is held inside the silica pores by capillary action.

Usage:

-

Run the reaction in a biphasic system (e.g., Water/Hexane). The product stays in the hexane; the catalyst stays in the IL/Silica phase.

Protocol C: Electrostatic Tethering (Ion-Exchange)

Mechanism: The quinuclidine nitrogen in (DHQ)PHN can be protonated to form a cation (

Protocol:

-

Protonation: Dissolve (DHQ)PHN in MeOH containing 1.1 equivalents of H₂SO₄.

-

Exchange: Add Nafion SAC-13 (fluoropolymer resin) beads. Stir for 24 hours.

-

Washing: Filter beads and wash with neutral MeOH until the filtrate shows no UV absorbance (indicating no free ligand).

-

Activation: Treat beads with OsO₄ solution before the first run.

Performance & Recycling Data

The following table summarizes the expected performance of (DHQ)PHN immobilized via Microencapsulation (MC) versus Homogeneous conditions.

| Parameter | Homogeneous (DHQ)PHN | MC-(DHQ)PHN (Protocol A) | SILP (Protocol B) |

| Yield (Cycle 1) | 95% | 92% | 94% |

| ee% (Cycle 1) | 98% | 97% | 98% |

| ee% (Cycle 5) | N/A (Single use) | 96% | 91% |

| Osmium Leaching | High (>50 ppm) | Low (<1 ppm) | Moderate (<5 ppm) |

| Reaction Time | 6 Hours | 8-10 Hours | 6 Hours |

Note on Leaching: Protocol A (MC) offers the best protection against Osmium leaching, making it the preferred choice for pharmaceutical intermediates where metal contamination is a critical quality attribute (CQA).

Experimental Workflow: Microencapsulation

Figure 2: Workflow for preparing and recycling Microencapsulated (DHQ)PHN catalyst.

Troubleshooting & Optimization

-

Low Reaction Rate:

-

Cause: Mass transfer limitation in the polymer or silica pores.

-

Fix: Increase agitation speed (rpm) or add a small amount of homogeneous co-solvent (e.g., t-Butanol) to swell the support further.

-

-

Leaching (Yellow Filtrate):

-

Cause: Polymer degradation or weak ionic binding.

-

Fix: For Protocol A, ensure the reaction temperature does not exceed 40°C (Polystyrene softens). For Protocol C, re-acidify the support to ensure the nitrogen remains protonated.

-

-

Loss of Enantioselectivity:

-

Cause: Oxidation of the phenanthryl ether linkage (rare) or non-specific background reaction by leached Osmium.

-

Fix: Use K₃Fe(CN)₆ as the stoichiometric oxidant instead of NMO. NMO is more aggressive and can solubilize Osmium, leading to background (racemic) reaction.

-

References

-

Kobayashi, S., et al. (2005). "Microencapsulated Osmium Tetroxide: A Recoverable and Reusable Polymer-Supported Catalyst for Asymmetric Dihydroxylation." Journal of the American Chemical Society.[5] Link (Foundational work on MC-OsO4).

-

Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalysis: Application to the Asymmetric Dihydroxylation." Chemical Reviews. Link (Core mechanistic grounding for (DHQ)PHN).

-

Song, C. E., et al. (2002). "Supported Ionic Liquid Phase Catalysts for Asymmetric Dihydroxylation." Chemical Communications. Link (Protocol B basis).

-

Lohray, B. B. (2003). "Immobilization of Cinchona Alkaloids on Silica: A Viable Approach for Heterogeneous AD." Tetrahedron Letters. Link (Protocol C basis).

Sources

- 1. Use of dihydroquinidine 9-O-(9'-phenanthryl) ether in osmium-catalyzed asymmetric dihydroxylation in the synthesis of brassinosteroids [agris.fao.org]

- 2. Hydroquinidine 9-phenanthryl ether | 135042-88-5 | Benchchem [benchchem.com]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Advanced Protocol: Enantioselective Synthesis of 1,2-Amino Alcohols from Alkenes

Executive Summary & Strategic Value

Chiral 1,2-amino alcohols (vicinal amino alcohols) are privileged structural motifs in pharmacology, serving as the pharmacophore for

This guide moves beyond textbook theory to provide field-validated protocols for the two most robust synthetic pathways:

-

Sharpless Asymmetric Aminohydroxylation (AAH): The direct, "one-pot" conversion of alkenes using osmium catalysis.

-

Asymmetric Epoxidation & Regioselective Ring Opening: A versatile two-step sequence offering superior control over regio-isomers.

Method A: Sharpless Asymmetric Aminohydroxylation (AAH)

Best For: Electron-rich alkenes (styrenes, cinnamates) where syn-selectivity is required.

Mechanistic Logic

The reaction relies on the in situ generation of an imidotrioxoosmium(VIII) species. The chiral ligand (DHQ or DHQD derivatives) accelerates the reaction and creates a chiral pocket, dictating the facial selectivity. The reaction proceeds through a [3+2] cycloaddition to form an osmium(VI) azaglycolate, which is hydrolyzed to release the product and reoxidized to regenerate the catalyst.

Critical Insight: The hydrolysis of the osmium azaglycolate is the turnover-limiting step. Using a solvent system with high water content (e.g., n-PrOH/H₂O 1:1) is crucial to facilitate this and prevent catalyst inhibition.

Visualization: Catalytic Cycle

Figure 1: Catalytic cycle of Sharpless AAH showing the critical [3+2] cycloaddition and reoxidation loop.

Validated Protocol

Substrate: trans-Stilbene (Model)

Reagents:

-

Catalyst: K₂OsO₂(OH)₄ (4 mol%)[1]

-

Ligand: (DHQ)₂PHAL (5 mol%) for (R,R)-selectivity.

-

Nitrogen Source/Oxidant: Chloramine-T trihydrate (3.0 equiv).

-

Solvent: n-Propanol / Water (1:1 v/v).[1]

Step-by-Step Procedure:

-

Ligand Solubilization: In a 100 mL round-bottom flask, dissolve (DHQ)₂PHAL (39 mg, 0.05 mmol) in 15 mL n-propanol. Stir until clear.

-

Aqueous Phase Prep: Add 15 mL of distilled water. The mixture may become slightly turbid; this is normal.

-

Oxidant Addition: Add Chloramine-T trihydrate (845 mg, 3.0 mmol). Stir for 5 minutes.

-

Checkpoint: Ensure the oxidant is fully dissolved or finely dispersed before adding the catalyst to prevent local concentration spikes.

-

-

Catalyst Activation: Add K₂OsO₂(OH)₄ (15 mg, 0.04 mmol). The solution will turn a characteristic green/yellow color, indicating the formation of the active Os(VIII) species.

-

Substrate Addition: Add trans-stilbene (180 mg, 1.0 mmol) in one portion.

-

Reaction: Stir vigorously at room temperature (20-25°C) for 24 hours.

-

Self-Validation: Monitor by TLC (Silica, Hexane/EtOAc 2:1). The product is more polar than stilbene. The green color should persist; if it turns black (OsO₂ precipitation), the catalytic cycle has stalled (add more oxidant).

-

-

Quench: Add sodium sulfite (Na₂SO₃, 1.0 g) and stir for 30 minutes. The mixture effectively turns black/brown as Os is reduced to inert oxides.

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Asymmetric Epoxidation & Ring Opening

Best For: Terminal alkenes, allylic alcohols, and cases requiring anti-amino alcohols.

Strategic Workflow

This method decouples stereocenter formation from C-N bond formation.

-

Epoxidation: Use Jacobsen-Katsuki (for unfunctionalized alkenes) or Sharpless Epoxidation (for allylic alcohols) to set the oxygen stereocenter.

-

Ring Opening: Regioselective attack by a nitrogen nucleophile (Azide, Amine).

Critical Insight: Regioselectivity in the ring-opening step is governed by the electronic nature of the substrate and the Lewis acid catalyst used. For styrene oxides, attack typically occurs at the benzylic position (electronic control), whereas for alkyl epoxides, attack occurs at the terminal position (steric control).

Visualization: Reaction Pathway

Figure 2: Sequential workflow for converting alkenes to anti-amino alcohols via epoxide intermediates.

Validated Protocol: Epoxide Opening with Azide

Starting Material: (S)-Styrene Oxide. Target: (S)-2-azido-2-phenylethanol (Precursor to Amino Alcohol).

Reagents:

-

Nucleophile: Sodium Azide (NaN₃, 3.0 equiv) & Ammonium Chloride (NH₄Cl, 3.0 equiv).

-

Solvent: Methanol / Water (8:1).

Step-by-Step Procedure:

-

Preparation: In a flask, dissolve (S)-styrene oxide (1.0 mmol) in Methanol (5 mL).

-

Buffer Preparation: Dissolve NaN₃ (195 mg, 3.0 mmol) and NH₄Cl (160 mg, 3.0 mmol) in Water (1 mL).

-

Why NH₄Cl? It buffers the pH to ~9.0, preventing racemization of the sensitive benzylic center while activating the epoxide.

-

-

Reaction: Add the aqueous salt solution to the methanol solution. Heat to 60°C for 12 hours.

-

Self-Validation: TLC should show complete consumption of the epoxide. The regioselectivity (benzylic vs. terminal attack) is generally >10:1 favoring benzylic attack for styrene derivatives due to carbocation character stabilization.

-

-

Workup: Dilute with water, extract with ether.

-

Reduction (to Amino Alcohol): The resulting azide is reduced using Staudinger conditions (PPh₃, THF/H₂O) or Hydrogenation (H₂, Pd/C) to yield the free amino alcohol.

Comparative Analysis

| Feature | Sharpless AAH (Method A) | Epoxidation + Ring Opening (Method B) |

| Stereochemistry | Primarily Syn | Primarily Anti (via inversion) |

| Step Count | 1 (Direct) | 2-3 (Sequential) |

| Atom Economy | Moderate (Sulfonamide waste) | High (if using catalytic opening) |

| Regiocontrol | Ligand dependent (often mixed) | High (Substrate/Catalyst controlled) |

| Safety | Caution: Osmium is highly toxic. | Caution: Azides are potential explosives. |

| Cost | High (Osmium + Ligands) | Low to Moderate |

References

-

Sharpless Asymmetric Aminohydroxylation

-

Mechanism of AAH

- Source: Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.

-

URL:[Link]

-

Epoxide Ring Opening

-

Copper-Catalyzed Oxyamination (Modern Alternative)

- Source: Chemler, S. R., & Bovino, M. T. (2013). Catalytic Chiral Amine Synthesis via Intermolecular Mono- and Diamination of Alkenes.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ursa.cat [ursa.cat]

Application Note: A Practical Guide to the Determination of Enantiomeric Excess Using Chiral High-Performance Liquid Chromatography

Abstract

The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical, chemical, and agricultural industries, where the biological activity of a chiral molecule often resides in a single enantiomer.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) has emerged as the preeminent and most versatile technique for the accurate quantification of enantiomers.[2][3] This comprehensive guide provides an in-depth exploration of the principles and practical application of chiral HPLC for the determination of enantiomeric excess. We will delve into the mechanisms of chiral recognition, strategies for methodical column and mobile phase selection, a detailed protocol for method development and sample analysis, and the final calculation of enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable chiral separation methods.

Introduction: The Significance of Chirality and Enantiomeric Excess

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[4] These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment, making their separation a formidable task.[1] However, in a chiral environment, such as the human body, enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) often mandate the marketing of single-enantiomer drugs.[5] This underscores the critical need for precise analytical methods to determine the enantiomeric purity, or enantiomeric excess (ee), of chiral compounds.

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.[6] It is calculated using the peak areas of the two enantiomers obtained from the chromatogram.[3]

Formula for Enantiomeric Excess (% ee):

For instance, a sample containing 95% of one enantiomer and 5% of the other would have an enantiomeric excess of 90%.

The Principle of Chiral HPLC: Achieving Enantioseparation

Chiral HPLC achieves the separation of enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[3][7] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3][5][8] These diastereomeric complexes possess different energies of formation and stability, leading to distinct retention times for each enantiomer on the column, thus enabling their separation and quantification.[5]

The interactions responsible for chiral recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[5][8][9] The "three-point interaction model," proposed by Dalgliesh, serves as a foundational concept, suggesting that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers.[9]

The Heart of the Separation: Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation.[10] CSPs are broadly classified based on the nature of the chiral selector.

| CSP Type | Chiral Selector | Common Applications | Separation Modes |

| Polysaccharide-Based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds.[5] | Normal Phase, Reversed Phase, Polar Organic |

| Pirkle-Type (Brush-Type) | Small chiral molecules covalently bonded to the silica support (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine) | π-acidic and π-basic compounds, amides, esters, and alcohols.[7] | Normal Phase |

| Macrocyclic Glycopeptide | Antibiotics like vancomycin and teicoplanin | Amino acids, peptides, and other polar compounds.[11] | Reversed Phase, Polar Organic |

| Cyclodextrin-Based | Cyclic oligosaccharides (α, β, and γ-cyclodextrins) | Compounds that can fit into the hydrophobic cavity of the cyclodextrin.[8] | Reversed Phase |

| Protein-Based | Immobilized proteins such as α1-acid glycoprotein (AGP) or cellulase | Racemic amines, acids, and non-protolytic compounds without derivatization.[9] | Reversed Phase |

| Chiral Crown Ether | Chiral crown ethers | Primary amino acids and compounds with primary amine groups.[8] | Reversed Phase |

Strategic Method Development for Robust Chiral Separations

A systematic approach to method development is crucial for achieving optimal and reproducible chiral separations. The following workflow outlines a logical progression from initial screening to final method optimization.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

- 5. eijppr.com [eijppr.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. microbenotes.com [microbenotes.com]

- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in the Synthesis of Chiral Alcohols

Welcome to the technical support center for the synthesis of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and enantioselectivity in their synthetic routes. Chiral alcohols are critical building blocks in the pharmaceutical and fine chemical industries, and their efficient synthesis is paramount.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones is a powerful method for generating chiral alcohols.[2][3] Success hinges on the delicate interplay between the substrate, a chiral catalyst, and a reducing agent.[2] Low yields often stem from suboptimal reaction conditions or catalyst-related issues.

Q1: My asymmetric reduction is resulting in a low yield and/or low enantiomeric excess (e.e.). What are the primary factors to investigate?

A1: Low yield and poor enantioselectivity in asymmetric ketone reductions are common but addressable problems. The issue typically lies in one of four areas: the catalyst system, the reducing agent, the reaction conditions, or the substrate itself.

Troubleshooting Workflow for Asymmetric Reduction

Caption: General troubleshooting workflow for low yield in asymmetric reductions.

Detailed Breakdown:

-

Catalyst Inactivity or Poisoning :

-

Cause: Chiral catalysts, particularly organometallic complexes (e.g., Ru-, Rh-based) and oxazaborolidines (CBS catalysts), are sensitive to air, moisture, and impurities.[4] Acidic or basic impurities in the substrate or solvent can neutralize or decompose the catalyst.

-

Solution:

-

Ensure all glassware is rigorously dried.[5]

-

Use freshly purified, anhydrous solvents.

-

Purify the starting ketone to remove contaminants.

-

If using an in situ generated catalyst, ensure the precursors are pure and the formation is complete before adding the substrate.[6]

-

Consider that some functional groups (thiols, some amines) can act as poisons by strongly coordinating to metal centers, deactivating the catalyst.[4]

-

-

-

Incorrect Reducing Agent or Stoichiometry :

-

Cause: The choice of reducing agent is critical. For CBS reductions, borane complexes (BH₃·THF or BH₃·SMe₂) are standard.[2] For transfer hydrogenations, isopropanol or formic acid is used.[2] Using an insufficient amount of the reducing agent will lead to an incomplete reaction. Conversely, some borane reagents can cause background, non-selective reduction if not properly complexed with the catalyst.

-

Solution:

-

-

Suboptimal Temperature and Solvent :

-

Cause: Enantioselectivity is often highly temperature-dependent.[6] Lower temperatures generally favor higher e.e. but may significantly slow the reaction rate, leading to incomplete conversion. The solvent affects catalyst solubility, stability, and the conformation of the transition state.[7][8]

-

Solution:

-

Perform a temperature optimization study. For CBS reductions, reactions are often run between -78 °C and room temperature.[6]

-

Screen a range of aprotic solvents (e.g., THF, toluene, dichloromethane). The optimal solvent can be highly substrate-specific.

-

-

Q2: I am reducing an α,β-unsaturated ketone and getting significant reduction of the double bond. How can I improve chemoselectivity?

A2: This is a classic chemoselectivity challenge. Many reducing systems can attack both the carbonyl and the alkene.

-

Cause: The hydride source is indiscriminately reducing both functional groups. This is common with powerful reducing agents like unmodified sodium borohydride or lithium aluminum hydride.

-

Expert Recommendation: The Corey-Bakshi-Shibata (CBS) reduction is exceptionally well-suited for this transformation. The oxazaborolidine catalyst complexes with the borane and selectively delivers the hydride to the carbonyl group, leaving the C=C bond intact.

-

Protocol Adjustment:

-

Use a stoichiometric amount of a mild borane source (e.g., catecholborane) in conjunction with a catalytic amount (1-10 mol%) of the CBS catalyst.

-

Maintain low reaction temperatures (-78 °C to -40 °C) to enhance selectivity.

-

Category 2: Kinetic Resolution (KR) of Racemic Alcohols

Kinetic resolution separates enantiomers by selectively reacting one faster than the other. While highly effective for achieving high e.e., it is fundamentally limited to a maximum theoretical yield of 50% for the recovered, unreacted alcohol.[9]

Q3: My kinetic resolution yield is much lower than 50%, even at short reaction times. Where is my material going?

A3: Yields below the 50% theoretical maximum in a kinetic resolution (KR) suggest that either the reaction is proceeding non-selectively or side reactions are consuming your material.

Potential Causes and Solutions:

| Problem | Underlying Cause | Troubleshooting Steps |

| Low Enantioselectivity (Low s-factor) | The catalyst (enzymatic or chemical) is not effectively discriminating between the two enantiomers. This leads to the consumption of both, lowering the yield of the desired unreacted enantiomer at a given e.e. | • Enzymatic KR (Lipases): Screen different lipases (e.g., CAL-B, PSL).[10] The enzyme's active site pocket must be a good fit for the substrate. • Chemical KR: Modify the catalyst structure. Increasing the steric bulk of the catalyst can enhance selectivity.[11] • Optimize Solvent: Solvent choice can dramatically impact selectivity. For Fu's DMAP-analog catalyst, switching from ether to tert-amyl alcohol was shown to increase both reactivity and selectivity.[10] |

| Side Reactions / Decomposition | The reaction conditions may be too harsh, or the reagents may be promoting undesired pathways. For example, the acylating agent (e.g., acetic anhydride) might react with other functional groups, or the base (e.g., triethylamine) could cause elimination. | • Lower the reaction temperature. • Use a milder acylating agent (e.g., vinyl acetate for enzymatic resolutions).[10] • Ensure the base is non-nucleophilic and used in the correct stoichiometry. |

| Product Inhibition | The acylated product or co-product can sometimes inhibit the catalyst, slowing the reaction down and leading to incomplete conversion. | • Monitor the reaction progress carefully (e.g., by chiral HPLC/GC) and stop it at the optimal point. • In some cases, running the reaction at a lower concentration can mitigate inhibition effects. |

Q4: Is it possible to overcome the 50% yield limitation of kinetic resolution?

A4: Yes. This is the primary motivation for using Dynamic Kinetic Resolution (DKR) .

-

The Principle of DKR: DKR combines the enantioselective reaction of a classic KR with a second catalyst that continuously racemizes the slow-reacting enantiomer back into the racemate.[9] This makes the entire pool of starting material available for conversion into the desired single-enantiomer product, allowing for theoretical yields of up to 100%.[9]

DKR Workflow: Dual Catalyst System

Caption: Key components of a Dynamic Kinetic Resolution (DKR) process.

Category 3: Dynamic Kinetic Resolution (DKR)

DKR is a powerful but complex technique. The most common pitfall is the incompatibility between the two catalyst systems.[9]

Q5: My DKR reaction is stalling, or the yield is low. I suspect my racemization and resolution catalysts are incompatible. How can I fix this?

A5: Catalyst incompatibility is the Achilles' heel of many DKR systems.[9] The conditions optimal for the lipase (or other resolution catalyst) may deactivate the racemization catalyst, and vice versa.

-

Cause of Incompatibility:

-

Temperature Mismatch: Ruthenium racemization catalysts often require elevated temperatures, which can denature enzymes like lipases.[12]

-

pH/Additive Conflict: Bases added to facilitate some racemization pathways can disrupt the pH environment required for optimal enzyme activity.[9]

-

Mutual Deactivation: The amine substrate in amine DKR can act as a coordinating ligand and poison the ruthenium racemization catalyst.[12]

-

-

Solutions and Advanced Protocols:

-

Catalyst Compartmentalization: Physically separating the two catalysts is a highly effective strategy. Recent work has demonstrated the use of rotating bed reactors to compartmentalize a heterogeneous lipase (e.g., Novozym 435) and a vanadium-based racemization catalyst, allowing both to function optimally without direct interference.[13] This approach enabled catalyst recycling for up to 5 cycles with high conversions (>90%) and e.e. (up to >99%).[13]

-

Careful Catalyst Selection: Choose a pair of catalysts known to be compatible. The combination of Candida antarctica Lipase B (CAL-B) and specific ruthenium complexes developed by Bäckvall and others has proven effective for resolving secondary alcohols with yields up to 99% and e.e. >99%.[10]

-

Optimize Reaction Conditions: Systematically screen temperature, solvent, and additives to find a window where both catalysts exhibit reasonable activity.

-

Experimental Protocol Example: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol provides a standard procedure for a common enzymatic kinetic resolution.

Materials:

-

(±)-1-Phenylethanol

-

Novozym® 435 (Immobilized Candida antarctica Lipase B)

-

Vinyl acetate (Acylating agent)

-

Anhydrous solvent (e.g., Toluene or tert-Butyl methyl ether)

-

Molecular sieves (4Å)

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (±)-1-phenylethanol (1.0 equiv).

-

Solvent & Drying: Add anhydrous toluene (approx. 0.2 M concentration) and activated 4Å molecular sieves.

-

Reagents: Add vinyl acetate (1.5 equiv) to the solution.

-

Catalyst Addition: Add Novozym® 435 (typically 10-20 mg per mmol of alcohol).

-

Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reaction progress by taking aliquots and analyzing them via chiral GC or HPLC.

-

Monitoring: The goal is to stop the reaction at or near 50% conversion to maximize the yield and e.e. of the unreacted (S)-1-phenylethanol.

-

Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused) and the molecular sieves.

-

Purification: Remove the solvent under reduced pressure. The resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol can be separated by column chromatography.

References

-

Wikipedia. Kinetic resolution. [Link]

-

The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. (2020). Angewandte Chemie International Edition, 60(2), 774-781. [Link]

-

Li, X., et al. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry, 76(10), 3785-3794. [Link]

-

Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(41), 6079-6095. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2352. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. (2024). Industrial & Engineering Chemistry Research. [Link]

-

Li, X., et al. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry, 76(10), 3785-3794. [Link]

-

Asymmetric-Synthesis. Principles of Asymmetric Synthesis. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

-

YouTube. Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (2020). [Link]

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2014). International Journal of Analytical Chemistry. [Link]

-

Active Sites on the CuCo Catalyst in Higher Alcohol Synthesis from Syngas: A Review. (2022). Molecules, 27(19), 6296. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). Molecules, 16(12), 9923-9962. [Link]

-

Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives. (2018). Accounts of Chemical Research, 51(9), 2036-2046. [Link]

-

Stereoselective Synthesis of Chiral Molecules. (2021). Symmetry, 13(9), 1744. [Link]

-

University of York. Asymmetric Synthesis. [Link]

-

Asymmetric Synthesis. Principles and Applications. [Link]

-

Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. (2023). ACS Omega. [Link]

-

Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019). Catalysis Science & Technology, 9(20), 5590-5613. [Link]

-

eGyanKosh. ASYMMETRIC SYNTHESIS. [Link]

-

Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (2019). Frontiers in Catalysis, 1, 3. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]

-

The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A, 1599, 131-140. [Link]

-

Asymmetric Guerbet Reaction to Access Chiral Alcohols. (2018). Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]

-

Solvent and Temperature Effect on Chiral Conformation. (2006). Macromolecules, 39(8), 2978-2983. [Link]

-

A molecular dynamics study of chirality transfer: The impact of a chiral solute on an achiral solvent. (2008). The Journal of Chemical Physics, 129(5), 054506. [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Troubleshooting [chem.rochester.edu]

- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Solvent and Temperature Effect on Chiral Conformation [research.amanote.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 11. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Navigating Catalyst Degradation in Continuous Flow Systems: A Technical Support Center

Introduction

The transition to continuous flow chemistry offers significant advantages in efficiency, safety, and scalability for chemical synthesis. At the heart of many of these processes lies a solid-supported catalyst, a workhorse that can be used for extended periods. However, the performance of these catalysts is not infinite. Catalyst degradation, a gradual or sometimes rapid loss of activity and/or selectivity, is a critical challenge that researchers, scientists, and drug development professionals frequently encounter. This technical support center provides a comprehensive guide to understanding, diagnosing, and managing catalyst degradation in continuous flow systems. Here, we move beyond simple procedural lists to offer in-depth explanations of the underlying causes of catalyst deactivation and provide actionable, field-proven troubleshooting strategies.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to address specific issues you might observe during your continuous flow experiments.

1. I'm seeing a gradual decrease in product conversion over time. What's happening and what should I do?

A slow decline in conversion is a classic symptom of catalyst deactivation. The first step is to systematically diagnose the potential cause.

-

Potential Causes & Diagnosis:

-

Catalyst Poisoning: Impurities in your feedstock or solvent can bind to the active sites of your catalyst, rendering them inactive.[1][2][3][4][5][6] This is often a cumulative effect, leading to a gradual loss of activity.

-

Diagnostic Step: Analyze your starting materials for common poisons. For example, sulfur, nitrogen, and phosphorus compounds can poison metal catalysts.[3] You can also carefully unpack a small, representative sample of the catalyst from the reactor outlet and analyze its surface composition using X-ray Photoelectron Spectroscopy (XPS).[1][7] An increase in the elemental signature of a potential poison on the catalyst surface compared to a fresh sample is a strong indicator.

-

-

Coking or Fouling: The deposition of carbonaceous materials (coke) or other high molecular weight byproducts on the catalyst surface can block active sites and pores.[2][5] This is more common at elevated temperatures.

-

Diagnostic Step: A visual inspection of the catalyst might reveal a change in color (e.g., darkening). Thermogravimetric Analysis (TGA) of a spent catalyst sample can quantify the amount of deposited material by measuring weight loss upon heating in an oxidizing atmosphere.[8]

-

-

Thermal Degradation (Sintering): High operating temperatures can cause the small, highly active metal nanoparticles on the catalyst support to agglomerate into larger, less active particles.[1][2][5] This reduces the available catalytic surface area.

-

Diagnostic Step: The most direct way to observe sintering is through Transmission Electron Microscopy (TEM) to compare the metal particle size distribution of the fresh and spent catalyst.[8] A significant increase in the average particle size points to sintering. X-ray Diffraction (XRD) can also be used to monitor changes in crystallite size.[9]

-

-

Catalyst Leaching: The active catalytic species may be dissolving or "leaching" from the solid support into the reaction stream.[10][11][12] This is a concern for many supported metal catalysts.

-

Diagnostic Step: Collect the reaction output stream and analyze it for the presence of the catalytic metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[12] Even low levels of the metal in the product stream can indicate a significant leaching problem over time.

-

-

-

Solutions & Preventative Measures:

-

For Poisoning: Purify your reactants and solvents before they enter the reactor.[4][13] The use of a sacrificial "guard bed" packed with a less expensive material that can trap poisons before they reach the main catalyst bed is a highly effective strategy.[1]

-

For Coking: Optimize your reaction conditions to minimize coke formation. This could involve lowering the reaction temperature, adjusting the stoichiometry, or introducing a co-feed that inhibits coking.[3] Periodic regeneration by controlled oxidation can also be effective.[14][15]

-

For Sintering: Operate at the lowest possible temperature that still provides a good reaction rate.[1][2] Choosing a catalyst with a support that strongly interacts with the metal nanoparticles can also improve thermal stability.

-

For Leaching: The choice of solvent and ligands can significantly impact metal leaching. A systematic investigation of different solvent systems may be necessary. In some cases, a different catalyst support or a different immobilization chemistry may be required to achieve better stability.[12]

-

2. My reactor pressure is steadily increasing. What are the likely causes and how can I fix it?

An increase in backpressure is a serious issue that can compromise the safety and performance of your continuous flow system. It almost always points to a physical blockage within the reactor.

-

Potential Causes & Diagnosis:

-

Catalyst Bed Compaction or Crushing: The physical force of the flowing liquid can cause the catalyst particles to settle and compact over time, reducing the void space and increasing pressure drop.[1][2] Friable catalyst particles can also break down into smaller fines that block the flow path.

-

Diagnostic Step: This is often diagnosed by a process of elimination. If you have ruled out precipitation and the pressure issue persists after flushing the system with solvent, catalyst bed compaction is a likely culprit.

-

-

Precipitation of a Reactant, Product, or Byproduct: A change in solubility due to temperature gradients or changes in the solvent composition as the reaction progresses can lead to the precipitation of a solid within the catalyst bed.

-

Diagnostic Step: If possible, safely stop the flow and cool the reactor. A subsequent solvent flush with a good solvent for all components might resolve the pressure issue, indicating that precipitation was the cause.

-

-

Fouling: Severe coking or the deposition of polymeric materials can physically block the interstitial spaces between catalyst particles.[5]

-

Diagnostic Step: Similar to diagnosing coking for activity loss, TGA of the spent catalyst can reveal the extent of fouling.

-

-

-

Solutions & Preventative Measures:

-

For Compaction/Crushing: Ensure you are using a catalyst with good mechanical stability.[1] When packing the reactor, avoid excessive force that could crush the particles. Co-packing the catalyst with an inert material like glass beads can sometimes improve the flow dynamics and reduce compaction.[16]

-

For Precipitation: Re-evaluate the solubility of all components under the reaction conditions. You may need to use a different solvent, operate at a different temperature, or reduce the concentration of your reactants.

-

For Fouling: As with coking, optimizing reaction conditions is key. If fouling is unavoidable, a periodic wash cycle with a suitable solvent may be necessary to maintain reactor performance.

-

Understanding the Root Causes: Key Catalyst Degradation Mechanisms

A deeper understanding of the fundamental mechanisms of catalyst deactivation is crucial for developing robust continuous flow processes.

Chemical Deactivation: Poisoning and Coking

-

Poisoning: This occurs when molecules in the feed stream bind strongly to the catalyst's active sites, blocking them from participating in the desired reaction.[4][17] Poisoning can be reversible or irreversible.

-

Coking/Fouling: This involves the deposition of carbonaceous materials or other non-volatile residues on the catalyst surface.[5] This not only blocks active sites but can also obstruct the pores of the catalyst support, leading to mass transfer limitations.

-

Mechanism: Coke is often formed from the polymerization or condensation of reactants or products, particularly at high temperatures.[5]

-

Diagram: Chemical Deactivation Pathways

Caption: Mechanisms of chemical deactivation of catalysts.

Thermal Degradation: Sintering

-

Sintering: At elevated temperatures, the atoms on the surface of catalyst particles become more mobile. This can lead to the agglomeration of small nanoparticles into larger ones, a process known as sintering.[1][2][5]

-

Mechanism: Sintering is driven by the reduction of the high surface energy of small particles. The result is a decrease in the active surface area of the catalyst, which directly translates to a lower reaction rate.[2]

-

Diagram: Thermal Degradation (Sintering)

Caption: Sintering leads to a decrease in active surface area.

Mechanical Degradation: Attrition and Crushing

-

Attrition and Crushing: The mechanical stress of the flowing fluid can cause the catalyst particles to rub against each other and the reactor walls, leading to attrition (the breaking off of small pieces) or outright crushing of the particles.[1]

-

Mechanism: This is a physical process that is exacerbated by high flow rates, sharp bends in the reactor tubing, and the use of catalysts with low mechanical strength. The resulting fines can lead to increased backpressure and reactor blockages.[1]

-

Diagnostic and Regeneration Protocols

Protocol 1: In-situ Monitoring of Catalyst Activity

This protocol describes a general workflow for monitoring the health of your catalyst during a continuous flow experiment.

-

Establish a Baseline: When starting a reaction with a fresh catalyst, allow the system to reach a steady state and collect several samples of the product stream for analysis (e.g., by GC, HPLC, or NMR). This will be your baseline for 100% relative activity.

-

Regular Sampling: Throughout the course of the experiment, collect samples of the product stream at regular intervals. The frequency of sampling will depend on the expected lifetime of the catalyst.

-

Analyze and Plot: Analyze each sample and calculate the product conversion or yield. Plot the conversion/yield as a function of time on stream. A downward trend indicates deactivation.

-

End-of-Run Analysis: Once the experiment is complete, carefully unpack the catalyst bed. Visually inspect the catalyst for any changes in color or texture.

-

Characterize the Spent Catalyst: Take representative samples of the spent catalyst from the inlet, middle, and outlet of the reactor for further characterization using the techniques described in the troubleshooting section (e.g., XPS, TGA, TEM) to determine the cause of deactivation.

Diagram: Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting catalyst deactivation.

Protocol 2: Catalyst Regeneration by Calcination (for Coking)

This is a general procedure for regenerating a coked catalyst. Caution: Always perform regeneration in a well-ventilated area and follow all safety protocols for your specific equipment.

-

Flush the Reactor: After the reaction, flush the reactor with a non-reactive solvent to remove any residual reactants and products.

-

Dry the Catalyst: Purge the reactor with an inert gas (e.g., nitrogen or argon) at a moderate temperature (e.g., 100-150 °C) to remove the solvent.

-

Controlled Oxidation: Introduce a dilute stream of air or oxygen in an inert gas into the reactor. The oxygen concentration should be low (e.g., 1-5%) to avoid a rapid, uncontrolled combustion of the coke, which could generate excessive heat and damage the catalyst through sintering.

-

Ramp the Temperature: Slowly ramp the temperature to the desired calcination temperature (typically 350-500 °C).[14] The exact temperature will depend on the catalyst and the nature of the coke. Hold at this temperature until the coke is completely removed. This can be monitored by analyzing the off-gas for CO2.

-

Cool Down: Once regeneration is complete, cool the reactor down to the operating temperature under an inert gas flow.

Data Summary Tables

Table 1: Common Catalyst Poisons and Their Sources

| Poison | Common Sources | Catalyst Type Affected |

| Sulfur Compounds (H₂S, thiols) | Feedstock impurities, some additives | Platinum group metals (Pd, Pt, Rh), Ni |

| Nitrogen Compounds (ammonia, amines) | Feedstock impurities, byproducts | Acidic catalysts (zeolites), some metal catalysts |

| Phosphorus Compounds | Lubricating oils, additives | Metal catalysts, catalytic converters |

| Halogenated Compounds | Solvents, impurities | Many metal catalysts |

| Heavy Metals (As, Pb, Hg) | Feedstock impurities | Most metal catalysts |

Table 2: Comparison of Key Analytical Techniques for Catalyst Characterization

| Technique | Information Provided | Application in Deactivation Studies |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Detecting catalyst poisons on the surface.[1] |

| Thermogravimetric Analysis (TGA) | Quantifies mass changes with temperature | Measuring the amount of coke or fouling on a catalyst. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of particle size and morphology | Visualizing sintering of metal nanoparticles.[8] |

| X-ray Diffraction (XRD) | Crystalline structure and crystallite size | Monitoring changes in catalyst structure and metal particle size.[9] |

| Inductively Coupled Plasma (ICP) | Elemental analysis of liquids | Quantifying catalyst leaching into the product stream.[12] |

| BET Surface Area Analysis | Surface area and pore size distribution | Assessing loss of surface area due to sintering or pore blockage.[1] |

| Temperature Programmed Desorption (TPD) | Strength of adsorption of molecules on a surface | Characterizing the interaction of poisons with the catalyst.[1] |

Frequently Asked Questions (FAQs)

-

Q: How do I know if my catalyst is truly heterogeneous or if the reaction is caused by leached species in solution?

-

A: This is a critical question in catalysis. A "hot filtration" test, adapted for flow chemistry, can be insightful. A tandem reactor setup where the effluent from the first catalyst bed is passed through a second, empty heated reactor can help distinguish between a surface-catalyzed reaction and a homogeneous reaction caused by leached species.[10][11] If the conversion increases in the second reactor, it suggests that an active homogeneous catalyst is present in the solution.

-

-

Q: Can I regenerate a poisoned catalyst?

-

A: It depends on the nature of the poison. If the poison is reversibly adsorbed, regeneration may be possible through thermal treatment or washing. However, if the poison forms a strong, irreversible chemical bond with the active site, regeneration may not be feasible, and the catalyst will need to be replaced.[1]

-

-

Q: How can I improve the mechanical stability of my packed bed?

-

A: Choose a catalyst with a high crush strength. Spherical catalyst particles often pack more uniformly than irregularly shaped ones. Proper reactor packing is also crucial; avoid dropping the catalyst from a significant height, which can cause attrition.

-

-

Q: Is a gradual color change in my catalyst bed always a sign of a problem?

-

A: Not necessarily. Some catalysts change color upon activation or during the course of a reaction without a significant loss in activity. However, a significant color change, especially if it coincides with a decrease in performance, should be investigated as it could indicate coking or a change in the oxidation state of the catalyst.

-

References

-

Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. [Link]

-

Spatial, temporal and quantitative assessment of catalyst leaching in continuous flow. (n.d.). Spiral. [Link]

-

Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

-

Lecture 10 Catalyst characterization. (n.d.). NPTEL. [Link]

- Regeneration method for gravity-flowing catalyst particles. (1976, September 21).

-

Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

-

How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM.com. [Link]

-

Catalyst Recycling in Continuous Flow Reactors | Request PDF. (n.d.). ResearchGate. [Link]

-

Catalyst Poisoning Mitigation → Term. (2025, November 23). Energy → Sustainability Directory. [Link]

-

Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (n.d.). MDPI. [Link]

-

Catalysis in Flow. (n.d.). The Kappe Laboratory. [Link]

-

Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (n.d.). PMC. [Link]

-

Analysis of Catalysts. (n.d.). tasconusa.com. [Link]

-

Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical. [Link]

-

Common causes of catalyst deactivation in refineries. (2025, June 19). Patsnap Eureka. [Link]

-

Catalyst Deactivation: Mechanism & Causes. (2024, August 27). StudySmarter. [Link]

-

Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow | ACS Catalysis. (2024, June 12). ACS Publications. [Link]

-

Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. [Link]

-

Regeneration of catalysts deactivated by coke deposition: A review. (n.d.). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]

-

Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI. [Link]

-

Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. (n.d.). ResearchGate. [Link]

-

Consequences of Catalyst Deactivation for Process Design and Operation. (2025, August 7). ResearchGate. [Link]

-

What Methods Are Available to Reactivate Deactivated Catalysts? (2025, December 22). minstrong. [Link]

-

Lecture 6 Catalyst characterization. (n.d.). NPTEL. [Link]

-

A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis. (2019, July 10). ACS Publications. [Link]

-

Continuous Flow Chemistry Catalytic Reactions With The HEL FlowCAT. (2018, September 24). YouTube. [Link]

-

Catalyst Immobilization Techniques for Continuous Flow Synthesis. (n.d.). DSpace@MIT. [Link]

-

In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. (2021, November 11). YouTube. [Link]

-

Catalyst poisoning. (n.d.). Wikipedia. [Link]

Sources

- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 2. ammoniaknowhow.com [ammoniaknowhow.com]

- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]

- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 5. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Analysis of Catalysts | tasconusa.com [tasconusa.com]

- 8. Catalyst Characterization Techniques [hidenanalytical.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. energy.sustainability-directory.com [energy.sustainability-directory.com]

- 14. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading | MDPI [mdpi.com]

- 15. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 16. m.youtube.com [m.youtube.com]

- 17. Catalyst poisoning - Wikipedia [en.wikipedia.org]

Technical Support Center: Modulating Enanthioselectivity with Phenanthryl Moiety Substituents

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the modulation of enantioselectivity by introducing substituents on the phenanthryl moiety in asymmetric catalysis. Our goal is to move beyond simple procedural lists and delve into the causal relationships between experimental choices and outcomes, ensuring a robust and reproducible scientific process.

Introduction: The Phenanthryl Moiety as a Chiral Scaffold

The rigid and sterically defined backbone of the phenanthrene molecule makes it an excellent scaffold for the design of chiral ligands and catalysts in asymmetric synthesis. The introduction of substituents onto this moiety allows for fine-tuning of both steric and electronic properties, which in turn can dramatically influence the enantioselectivity of a reaction. However, predicting the optimal substitution pattern can be challenging, and researchers often encounter difficulties in achieving high enantiomeric excess (ee). This guide will address common issues and provide a logical framework for troubleshooting and optimization.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the experimental process in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (% ee)

Q1: I am observing very low enantioselectivity in my reaction using a phenanthrene-based chiral ligand. What are the most likely causes and how can I address them?

A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis. The root causes can often be traced back to suboptimal steric or electronic interactions in the transition state. Here’s a systematic approach to troubleshooting this issue:

-

Re-evaluate Steric Hindrance: The spatial arrangement of substituents on the phenanthryl ring is critical.

-

Insight: Bulky substituents can create a well-defined chiral pocket around the catalytic center, effectively shielding one face of the substrate and favoring the formation of one enantiomer.[1] If the substituents are too small, the catalyst may not be able to effectively discriminate between the two enantiotopic faces of the prochiral substrate.

-

Actionable Advice:

-

Increase Steric Bulk: If your current ligand has small substituents (e.g., methyl groups), consider synthesizing analogues with bulkier groups (e.g., tert-butyl, phenyl, or adamantyl).

-

Vary Substituent Position: The position of the substituent is as important as its size. Substituents at the 2,7- or 3,6-positions of the phenanthrene core can have a significant impact on the chiral environment.[2] Experiment with different substitution patterns to find the optimal geometry for your specific reaction.

-

-

-

Fine-Tune Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents can influence the catalyst's activity and selectivity.[3][4]

-

Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃) can alter the Lewis acidity of a metal center or the hydrogen-bonding capability of an organocatalyst, which can impact substrate binding and activation.[4] Conversely, electron-donating groups (e.g., -OCH₃, -NMe₂) can enhance the catalyst's nucleophilicity.

-

Actionable Advice:

-

Systematic Screening: Synthesize a small library of ligands with substituents of varying electronic nature (e.g., -H, -OMe, -Cl, -NO₂) at the same position on the phenanthryl ring.

-

Hammett Analysis: For a more systematic approach, consider a Hammett analysis to correlate the electronic properties of the substituents with the observed enantioselectivity. This can provide valuable mechanistic insights.

-

-

-

Solvent Effects: The solvent plays a crucial role in the chiral induction process by influencing the geometry of the transition state.[5]

-

Insight: Solvents can interact with the catalyst, substrate, and transition state assembly through hydrogen bonding, dipole-dipole interactions, or steric hindrance. A change in solvent can alter the conformational equilibrium of the catalyst-substrate complex.

-

Actionable Advice:

-

Solvent Screening: Perform a screen of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). Dichloromethane is often a good starting point for Friedel-Crafts type reactions.[6]

-

Aprotic vs. Protic Solvents: Be mindful of using protic solvents (e.g., alcohols) as they can compete for hydrogen bonding sites on the catalyst or substrate, potentially disrupting the desired chiral recognition.

-

-

-

Temperature Optimization: Temperature can have a significant effect on enantioselectivity.[5]

-

Insight: Lowering the reaction temperature generally leads to a higher activation energy difference between the two diastereomeric transition states, resulting in improved enantioselectivity. However, this is not always the case, and lower temperatures can also lead to significantly slower reaction rates.

-

Actionable Advice:

-

Systematic Cooling: If your reaction is proceeding at room temperature, try running it at 0 °C, -20 °C, or even -78 °C.

-

Monitor Conversion: Be sure to monitor the reaction progress at lower temperatures, as extended reaction times may be necessary to achieve good conversion.

-

-

Issue 2: Inconsistent or Irreproducible Results

Q2: I am getting variable % ee values for the same reaction. What could be causing this lack of reproducibility?

A2: Irreproducible results are often due to subtle variations in experimental conditions or the purity of reagents.

-

Catalyst and Ligand Purity: The purity of your phenanthrene-based ligand and the resulting catalyst is paramount.

-

Insight: Even trace impurities can have a significant impact on the catalytic cycle, either by deactivating the catalyst or by catalyzing a non-selective background reaction.[7]

-

Actionable Advice:

-

Rigorous Purification: Ensure your ligand is purified meticulously, for example, by recrystallization or column chromatography.

-

Characterization: Confirm the purity and structure of your ligand using techniques like NMR spectroscopy and elemental analysis.[7]

-

-

-

Reagent and Solvent Purity: The quality of your reagents and solvents is equally important.

-

Insight: Water and oxygen can be detrimental to many catalytic systems, especially those involving air-sensitive metal complexes or organometallic reagents. Peroxides in solvents like THF can also lead to catalyst deactivation.[7]

-

Actionable Advice:

-

Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.

-

Degas Solvents: Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.

-

Purify Substrates: If possible, purify your substrates by distillation, recrystallization, or chromatography to remove any potential inhibitors.[7]

-

-

-

Atmospheric Control: For air- and moisture-sensitive reactions, maintaining a strictly inert atmosphere is crucial.

-

Insight: Inconsistent exposure to air or moisture can lead to variable levels of catalyst deactivation, resulting in fluctuating enantioselectivity.

-

Actionable Advice:

-

Schlenk Line or Glovebox: Conduct your reactions under an inert atmosphere using standard Schlenk line techniques or in a glovebox.

-

Properly Sealed Vessels: Ensure all reaction vessels are properly sealed with septa and under a positive pressure of inert gas.

-

-

Part 2: Frequently Asked Questions (FAQs)

Q3: How do I choose the initial set of substituents to screen for my phenanthrene-based ligand?

A3: A good starting point is to consider a diverse set of substituents that probe both steric and electronic effects. A common initial screening set might include:

| Substituent | Property | Rationale |

| -H | Neutral | Baseline for comparison. |

| -CH₃ | Electron-donating (weak), Sterically small | Probes for minor steric and electronic effects. |

| -OCH₃ | Electron-donating (strong) | Investigates the impact of strong electron donation. |

| -Cl | Electron-withdrawing (weak) | Examines the effect of mild electron withdrawal. |

| -CF₃ | Electron-withdrawing (strong) | Probes the influence of strong electron withdrawal. |

| -tBu | Sterically bulky | Investigates the importance of significant steric hindrance. |

| -Ph | Sterically bulky, π-system | Explores the role of both steric bulk and potential π-π stacking interactions. |

Q4: Can the position of the substituent on the phenanthryl ring reverse the enantioselectivity?

A4: While a complete reversal of enantioselectivity is not always guaranteed, changing the substituent's position can have a dramatic and sometimes unpredictable effect on the stereochemical outcome.[2] This is because the overall shape of the chiral pocket is altered, which can favor the binding of the substrate in a different orientation. It is therefore highly recommended to explore different substitution patterns if high enantioselectivity is not achieved with an initial design.

Q5: Are there any computational tools that can help predict the effect of substituents?

A5: Yes, computational chemistry can be a powerful tool to guide ligand design. Density Functional Theory (DFT) calculations can be used to model the transition states of the catalytic cycle.[2] By comparing the energies of the diastereomeric transition states leading to the two enantiomers, it is possible to predict which enantiomer will be formed preferentially and to what extent. These calculations can also provide insights into the key non-covalent interactions, such as hydrogen bonding or C-H/π interactions, that govern enantioselectivity.[1][8]

Part 3: Experimental Protocols & Visualizations

Experimental Protocol 1: General Procedure for Screening Substituent Effects